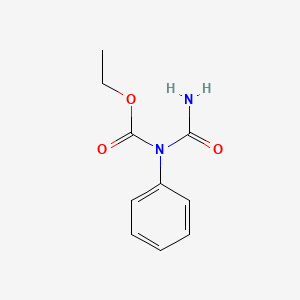
Ethyl 2-phenylallophanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-phenylallophanate is an organic compound with the chemical formula C10H12N2O3. It is known for its anticonvulsive properties and has been studied for various applications in chemistry and industry . The compound is characterized by the presence of an allophanate group, which is a derivative of urethane.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2-phenylallophanate can be synthesized through the reaction of phenyl isocyanate with ethyl urethane. This reaction typically occurs at high temperatures (≥170°C) and involves the formation of an intermediate allophanate product . The reaction conditions, such as the NCO/urethane ratio, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of ethyl phenyl allophanate involves the use of advanced techniques such as MALDI-TOF spectrometry and NMR spectroscopy to monitor the reaction and ensure the quality of the product . The process is optimized to achieve high yields and minimize the formation of by-products.
化学反応の分析
Types of Reactions: Ethyl 2-phenylallophanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert ethyl phenyl allophanate into simpler compounds.
Substitution: The allophanate group can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can produce amines and alcohols .
科学的研究の応用
Ethyl 2-phenylallophanate has a wide range of applications in scientific research:
作用機序
The mechanism of action of ethyl phenyl allophanate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with neurotransmitter receptors in the brain, modulating their activity and reducing the occurrence of seizures.
Pathways Involved: It affects the GABAergic and glutamatergic pathways, which are crucial for maintaining the balance between excitation and inhibition in the nervous system.
類似化合物との比較
Ethyl 2-phenylallophanate can be compared with other similar compounds, such as:
Phenyl isocyanate: A precursor in the synthesis of ethyl phenyl allophanate, known for its high reactivity.
Ethyl urethane: Another precursor, used in the formation of the allophanate group.
Other Allophanates: Compounds with similar structures but different substituents, which may exhibit varying reactivity and applications
Uniqueness: this compound stands out due to its specific anticonvulsive properties and its versatility in chemical synthesis and industrial applications. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in multiple fields .
特性
CAS番号 |
35104-18-8 |
|---|---|
分子式 |
C10H12N2O3 |
分子量 |
208.21 g/mol |
IUPAC名 |
ethyl N-carbamoyl-N-phenylcarbamate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)12(9(11)13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,11,13) |
InChIキー |
VCGUVRCFKLUCRS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C1=CC=CC=C1)C(=O)N |
正規SMILES |
CCOC(=O)N(C1=CC=CC=C1)C(=O)N |
Key on ui other cas no. |
35104-18-8 |
同義語 |
ethyl phenyl allophanate SCS 35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















